sEH inhibitor-2
Beschreibung
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid is a novel N-arylphthalamic acid derivative containing a 1,2,4-triazole scaffold. This compound is of significant interest due to its diverse applications in drug chemistry and its unique photophysical properties .
Eigenschaften
Molekularformel |
C23H18N4O3 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N4O3/c28-22(19-8-4-5-9-20(19)23(29)30)24-18-12-10-16(11-13-18)14-27-15-21(25-26-27)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,24,28)(H,29,30) |
InChI-Schlüssel |
BCSKPQWWMRKHNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves the ring-opening reaction of phthalic anhydride with substituted amines. The reaction is typically carried out by conventional refluxing methods . The compound can be synthesized in high yield (86%) as an off-white crystalline solid with a melting point of 205–210°C .
Analyse Chemischer Reaktionen
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include solvents of varying polarities, and the reactions are often carried out at room temperature . Major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed using techniques like NMR and cyclic voltammetry .
Wissenschaftliche Forschungsanwendungen
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid involves its interaction with molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to redistribute π-electron density plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid can be compared with other similar compounds, such as:
N-benzylimidazole phthalamic acid: Used to decrease blood pressure when injected intravenously.
N-(1-naphthyl)phthalamic acid: Known for its phytotropin properties and its ability to inhibit rooting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
